BenchChemオンラインストアへようこそ!

1-Oxaspiro[5.6]dodecan-4-ol

Lipophilicity Drug-likeness ADME prediction

1-Oxaspiro[5.6]dodecan-4-ol (CAS 1338941-36-8) is a conformationally rigid, spirocyclic secondary alcohol featuring a [5.6] oxaspiro framework with molecular formula C11H20O2 and molecular weight 184.27 g/mol. The compound contains one hydrogen bond donor (the 4-hydroxyl group), two hydrogen bond acceptors (ether oxygen and hydroxyl oxygen), zero rotatable bonds, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 29.5 Ų.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13663302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[5.6]dodecan-4-ol
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CC(CCO2)O
InChIInChI=1S/C11H20O2/c12-10-5-8-13-11(9-10)6-3-1-2-4-7-11/h10,12H,1-9H2
InChIKeyCAMIGZRUPWKWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[5.6]dodecan-4-ol (CAS 1338941-36-8): Core Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


1-Oxaspiro[5.6]dodecan-4-ol (CAS 1338941-36-8) is a conformationally rigid, spirocyclic secondary alcohol featuring a [5.6] oxaspiro framework with molecular formula C11H20O2 and molecular weight 184.27 g/mol [1]. The compound contains one hydrogen bond donor (the 4-hydroxyl group), two hydrogen bond acceptors (ether oxygen and hydroxyl oxygen), zero rotatable bonds, a computed XLogP3 of 2.1, and a topological polar surface area (TPSA) of 29.5 Ų [1]. It possesses one undefined stereocenter at the C-4 position, making it a racemic or scalemic mixture depending on synthetic origin [1]. The compound belongs to the 1-oxaspiro[5.6]alkane subclass, distinct from the more common [4.5], [5.5], and [4.7] spiro ring systems, and serves as a versatile building block or intermediate in medicinal chemistry and fragrance research programs [2][3].

Why Generic Substitution of 1-Oxaspiro[5.6]dodecan-4-ol Fails: Structural and Physicochemical Differentiation from Closest Analogs


Substituting 1-Oxaspiro[5.6]dodecan-4-ol with its closest structural analogs—such as 1-Oxaspiro[5.6]dodecane (CAS 23991-02-8) or Spiro[5.6]dodecane (CAS 181-15-7)—introduces quantifiable and functionally consequential changes in lipophilicity, hydrogen bonding capacity, and polar surface area [1][2][3]. The presence of the secondary hydroxyl group at the 4-position simultaneously lowers XLogP3 by approximately 1.0 log unit versus the des-hydroxy analog and by 3.7 log units versus the all-carbon spiro[5.6]dodecane, while adding one hydrogen bond donor and increasing TPSA by 20.3 Ų and 29.5 Ų, respectively [1][2][3]. These differences directly affect aqueous solubility, passive membrane permeability, and the capacity for site-specific target engagement through hydrogen bonding—parameters that cannot be replicated by the hydroxyl-absent analogs without structural modification. Furthermore, substitution with a [5.5] or [4.7] oxaspiro regioisomer alters the spatial orientation of the ether oxygen and ring conformational dynamics, potentially disrupting shape-dependent recognition events [4].

Quantitative Differentiation Evidence for 1-Oxaspiro[5.6]dodecan-4-ol Against Closest Analogs: A Comparator-Based Selection Guide


Lipophilicity Modulation: XLogP3 Comparison of 1-Oxaspiro[5.6]dodecan-4-ol vs. Des-Hydroxy and All-Carbon Spiro Analogs

1-Oxaspiro[5.6]dodecan-4-ol exhibits a computed XLogP3 of 2.1, which is 1.0 log unit lower than the des-hydroxy analog 1-Oxaspiro[5.6]dodecane (XLogP3 = 3.1, CAS 23991-02-8) and 3.7 log units lower than the all-carbon Spiro[5.6]dodecane (XLogP3 = 5.8, CAS 181-15-7) [1][2][3]. A 1.0 log unit reduction in XLogP3 corresponds to a theoretical ~10-fold increase in aqueous solubility [1][2]. The target compound's XLogP3 of 2.1 falls within the optimal Lipinski range (1–3) for oral bioavailability, whereas both comparators lie outside or at the upper boundary of this window [1][2][3].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Capacity: 1-Oxaspiro[5.6]dodecan-4-ol Enables Target Interactions Unavailable to Non-Hydroxylated Analogs

1-Oxaspiro[5.6]dodecan-4-ol possesses one hydrogen bond donor (HBD = 1) from the secondary 4-hydroxyl group, whereas 1-Oxaspiro[5.6]dodecane (CAS 23991-02-8) and Spiro[5.6]dodecane (CAS 181-15-7) each have HBD = 0 [1][2][3]. Additionally, the target compound offers two hydrogen bond acceptors (HBA = 2, ether O + hydroxyl O) compared to HBA = 1 (ether O only) for the des-hydroxy analog and HBA = 0 for the all-carbon analog [1][2][3]. This donor–acceptor profile enables the target compound to participate in bidirectional hydrogen bonding with biological targets (e.g., enzyme active sites, receptor binding pockets), a capability entirely absent in the comparator compounds [1][2][3].

Hydrogen bonding Target engagement Molecular recognition

Topological Polar Surface Area Differentiation: Implications for Membrane Permeability and Oral Bioavailability

1-Oxaspiro[5.6]dodecan-4-ol has a computed topological polar surface area (TPSA) of 29.5 Ų, compared to 9.2 Ų for 1-Oxaspiro[5.6]dodecane and 0 Ų for Spiro[5.6]dodecane [1][2][3]. The TPSA of 29.5 Ų remains well below the commonly cited threshold of 140 Ų for oral bioavailability, yet provides sufficient polarity to confer measurable aqueous solubility advantages over the near-zero TPSA analogs [1][2][3]. The intermediate TPSA value reflects a design balance: the compound retains the passive membrane permeability advantages of its lipophilic spiro framework while incorporating the polarity necessary for aqueous compatibility [1].

Polar surface area Membrane permeability Drug design

Conformational Rigidity: Zero Rotatable Bonds Confer Binding Entropy Advantage Shared Across [5.6] Spiro Analogs

1-Oxaspiro[5.6]dodecan-4-ol possesses zero rotatable bonds, a property shared with 1-Oxaspiro[5.6]dodecane and Spiro[5.6]dodecane [1][2][3]. While this feature is class-conserved among [5.6] spiro analogs, it differentiates the entire [5.6] spiro subclass from flexible-chain or monocyclic alternatives. Zero rotatable bonds confer maximal conformational pre-organization, reducing the entropic penalty upon target binding—a principle well-established for spirocyclic scaffolds in drug discovery [4]. The unique contribution of 1-Oxaspiro[5.6]dodecan-4-ol within this rigid subclass is that it combines conformational restriction with the polarity features (HBD, moderate TPSA, favorable XLogP3) described above—a combination not available from any single comparator in the series [1][2][3].

Conformational restriction Entropic benefit Scaffold design

Scaffold Biological Validation: 1-Oxaspiro[5.6]dodecane Core in Natural Product with Quantified Antifungal Activity

The 1-oxaspiro[5.6]dodecane core is embedded in eucalrobusone J (compound 1), a formyl phloroglucinol meroterpenoid isolated from Eucalyptus robusta leaves, which exhibited significant antifungal activity against Candida glabrata with an MIC50 of 2.57 μg/mL [1]. This natural product forms its 1-oxaspiro[5.6]dodecane core through C-14 rather than C-4 of the aromadendrane moiety, demonstrating that this specific spiro architecture is biologically accessible and functionally relevant [1]. While 1-Oxaspiro[5.6]dodecan-4-ol itself is a simplified synthetic analog rather than the natural product, the scaffold's occurrence in a bioactive natural product provides class-level validation that the [5.6] oxaspiro framework can engage biological targets [1]. No equivalent biological validation has been reported for the simpler 1-Oxaspiro[5.6]dodecane or Spiro[5.6]dodecane scaffolds in peer-reviewed literature [1].

Natural product scaffold Antifungal activity Biological validation

1-Oxaspiro[5.6]dodecan-4-ol: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Spirocyclic Building Block for Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

For fragment-based or scaffold-oriented drug discovery campaigns, 1-Oxaspiro[5.6]dodecan-4-ol provides a conformationally restricted (0 rotatable bonds) spirocyclic core with XLogP3 = 2.1—within the optimal Lipinski range [1]. In contrast, the des-hydroxy analog (XLogP3 = 3.1) and the all-carbon analog (XLogP3 = 5.8) carry excessive lipophilicity that may compromise aqueous solubility in biochemical assay conditions [1][2]. The secondary alcohol handle (HBD = 1) enables further chemical diversification through esterification, etherification, or oxidation, while providing a hydrogen bond donor for target engagement [1]. Procurement of the 4-ol variant is indicated when the research objective requires both scaffold rigidity and moderate polarity from a single building block [3].

Biochemical Probe Design: Hydroxyl-Directed Target Engagement with Conformational Pre-organization

The combination of a single hydrogen bond donor (HBD = 1), two hydrogen bond acceptors (HBA = 2), and zero rotatable bonds distinguishes 1-Oxaspiro[5.6]dodecan-4-ol from its hydroxyl-absent analogs [1][2]. This profile is suited to the design of biochemical probes where the hydroxyl group can anchor the molecule via a specific H-bond interaction within an enzyme active site or receptor pocket, while the rigid spiro framework minimizes the entropic cost of binding [1][4]. The des-hydroxy analog 1-Oxaspiro[5.6]dodecane lacks this hydrogen bond donor capacity entirely, making it unsuitable for applications requiring hydroxyl-mediated recognition [2].

Natural Product-Inspired Library Synthesis Using a Biologically Validated Spiro Scaffold

The 1-oxaspiro[5.6]dodecane core has been identified in eucalrobusone J, a natural product with quantified antifungal activity (MIC50 = 2.57 μg/mL against C. glabrata), providing scaffold-level biological validation [5]. For diversity-oriented synthesis or natural product-inspired library construction, 1-Oxaspiro[5.6]dodecan-4-ol offers a simplified synthetic entry point to this biologically relevant spiro architecture, with the 4-hydroxyl group serving as a versatile diversification point [1][5]. The [5.6] ring system itself is underrepresented compared to [5.5] and [4.5] spiro scaffolds, offering novelty advantages in patent strategy and chemical space exploration [3].

Fragrance Intermediate: Polar Spirocyclic Alcohol with Differentiated Olfactory Profile Potential

Oxaspiro compounds with alcohol functionality are established in the fragrance industry (e.g., 1-oxaspiro[4.7]dodecane, theaspirane) [6]. 1-Oxaspiro[5.6]dodecan-4-ol, with its unique [5.6] spiro ring size and secondary alcohol, occupies a distinct structural niche relative to the more common [4.7] and [4.5] oxaspiro fragrance ingredients [6]. Its computed XLogP3 of 2.1 and TPSA of 29.5 Ų predict adequate volatility for fragrance applications while offering a polarity profile that may translate to differentiated odor tenacity and character [1]. Procurement for fragrance evaluation is supported when structural novelty and IP differentiation are prioritized over established fragrance ingredients with known olfactory profiles [6].

Quote Request

Request a Quote for 1-Oxaspiro[5.6]dodecan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.